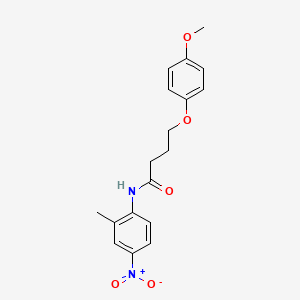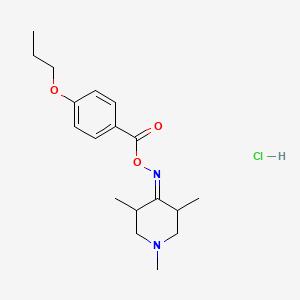![molecular formula C19H31NO B4888249 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine](/img/structure/B4888249.png)
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine, also known as TBPB, is a synthetic compound that has gained significant attention in scientific research due to its potential as a tool for studying ion channels. TBPB has been found to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and thermoregulation. In
Mechanism of Action
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine activates TRPV1 by binding to a specific site on the channel. This binding causes a conformational change in the channel, leading to its activation. Activation of TRPV1 leads to the influx of calcium ions into the cell, triggering downstream signaling pathways that result in the sensation of pain and the release of neuropeptides.
Biochemical and Physiological Effects:
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine has been found to selectively activate TRPV1, leading to the sensation of pain and the release of neuropeptides. In addition, 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine has been shown to induce a mild increase in body temperature, suggesting a potential role in thermoregulation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine in lab experiments is its selectivity for TRPV1. This allows researchers to study the specific role of TRPV1 in pain sensation and thermoregulation. However, one limitation of 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine is its relatively short half-life, which can make it difficult to study long-term effects.
Future Directions
For research on 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine include studying its potential as a therapeutic agent for pain management and exploring its role in thermoregulation. In addition, further research is needed to understand the long-term effects of 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine and its potential for off-target effects.
Synthesis Methods
The synthesis of 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine involves the reaction of 2-tert-butyl-5-methylphenol with 1-bromobutane to form 4-(2-tert-butyl-5-methylphenoxy)butane. This intermediate is then reacted with pyrrolidine in the presence of sodium hydride to yield 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine. The purity of 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine can be confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine has been used in scientific research to study the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, protons, and capsaicin. Activation of TRPV1 leads to the sensation of pain and the release of neuropeptides. 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine has been found to selectively activate TRPV1, making it a useful tool for studying the role of TRPV1 in pain sensation and thermoregulation.
properties
IUPAC Name |
1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-16-9-10-17(19(2,3)4)18(15-16)21-14-8-7-13-20-11-5-6-12-20/h9-10,15H,5-8,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQVXNYFYSOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4888189.png)
![methyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4888201.png)

![4-({2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4888224.png)
![N-[2-(2-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4888238.png)

![ethyl 4-(2-chlorobenzyl)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4888253.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4888256.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)
![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4888275.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)